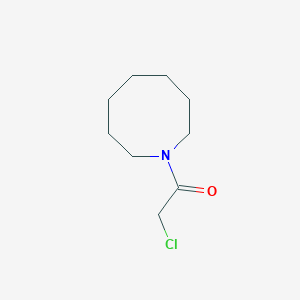

1-(Chloroacetyl)azocane

描述

Significance of Azocane (B75157) Scaffolds in Advanced Synthetic Chemistry

The azocane ring, an eight-membered saturated nitrogen heterocycle, represents an important structural motif in chemistry. nih.gov While less common than their five- or six-membered counterparts, eight-membered N-heterocycles are considered privileged structures in medicinal chemistry and are found in a variety of natural products and bioactive molecules. researchgate.netmdpi.com Their prevalence in nature, for instance in alkaloids like otonecine, underscores their biological relevance. mdpi.com

The synthesis of functionalized azocane rings is often a complex challenge for synthetic chemists compared to smaller ring systems. mdpi.com This has spurred the development of innovative synthetic methodologies. Researchers have devised various strategies to construct this eight-membered ring system, including rhodium-catalyzed cycloaddition-fragmentation processes and intramolecular hydroaminomethylation. acs.org The development of such methods is crucial as it opens up access to novel chemical space.

In drug discovery, azocane derivatives have shown significant potential. For example, certain compounds incorporating the azocane scaffold have been investigated as potent dual antagonists for the NK1 receptor and inhibitors of the serotonin (B10506) re-uptake transporter, indicating their potential in the development of treatments for depression. mdpi.com The unique three-dimensional architecture of the azocane ring allows for the precise spatial arrangement of functional groups, which can be critical for specific interactions with biological targets.

Role of Chloroacetyl Moieties as Versatile Synthons in Organic Transformations

The chloroacetyl group is a highly valuable functional group in organic synthesis, primarily due to its bifunctional nature. chemicalbook.com Typically introduced via chloroacetyl chloride, this moiety contains two reactive sites: the acyl chloride, which readily reacts with nucleophiles like amines and alcohols to form stable amides and esters, and the carbon-chlorine bond. chemicalbook.com

The chlorine atom attached to the alpha-carbon of the carbonyl group serves as a reactive electrophilic center. The electron-withdrawing character of the adjacent carbonyl group enhances the susceptibility of this carbon to nucleophilic substitution. This feature is widely exploited in the synthesis of a diverse range of compounds. It is a key component in the production of some herbicides and is used in the formulation of active pharmaceutical ingredients. chemicalbook.com

A prominent example of its utility is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin. A key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is synthesized by reacting L-proline derivatives with chloroacetyl chloride. beilstein-journals.org The chloroacetyl group is then used to alkylate an amine in a subsequent step. Similarly, N-chloroacetylated peptides have been used as precursors for cyclization, where an internal nucleophile (like the thiol group of a cysteine residue) displaces the chloride to form a cyclic peptide. nih.gov This demonstrates the role of the chloroacetyl group as a crucial tool for intramolecular bond formation.

Current Research Landscape of 1-(Chloroacetyl)azocane and Related Azacycles

Direct and extensive research dedicated specifically to this compound is not widely documented in peer-reviewed literature. However, its chemical properties and potential research applications can be inferred from its structure and the well-established chemistry of its components. The compound is commercially available as a research chemical, and its basic properties have been reported.

| Property | Value |

|---|---|

| CAS Number | 14368-26-4 |

| Molecular Formula | C₉H₁₆ClNO |

| Molecular Weight | 189.68 g/mol |

| Melting Point | 59–61°C |

| Boiling Point | 149–151°C (at 4 Torr) |

The data in this table is sourced from vendor information.

The synthesis of this compound is likely achieved through the chloroacetylation of azocane, a standard amidation reaction. Its primary role in contemporary research is that of a reactive intermediate. The chloroacetyl group makes it an ideal building block for introducing the azocane moiety into larger molecules through nucleophilic substitution reactions. This positions this compound as a useful tool in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules for screening in drug discovery and other applications. semanticscholar.orgnih.gov

The research landscape for related N-chloroacetylated azacycles further illuminates the potential of this compound. For instance, N-chloroacetyl derivatives of other rings are used as electrophilic probes to study protein function and identify novel therapeutic targets. nih.govnih.gov The chloroacetyl group can covalently modify nucleophilic amino acid residues, such as cysteine or serine, on proteins. nih.govnih.gov Given this, this compound could potentially be used to develop chemical probes to explore biological systems where the three-dimensional shape of the azocane ring might confer specific binding properties. The reactivity of the chloroacetyl group allows for its use in constructing more complex heterocyclic systems, making it a valuable intermediate for medicinal chemists targeting novel scaffolds. beilstein-journals.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(azocan-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-8-9(12)11-6-4-2-1-3-5-7-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHOJOCNQDXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585352 | |

| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14368-26-4 | |

| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloroacetyl Azocane and Its Precursors

Strategies for Azocane (B75157) Ring Formation in a Research Context

The construction of the eight-membered azocane ring presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with medium-sized rings. nih.gov However, numerous advanced strategies have been developed to overcome these hurdles.

Cyclization Approaches to Eight-Membered N-Heterocycles

The formation of eight-membered nitrogen heterocycles, the core of the azocane structure, has been a focus of extensive research. rsc.org Methodologies for constructing these rings can be broadly categorized into intermolecular cyclization, intramolecular cyclization, and ring-expansion reactions. rsc.org Transition metal-catalyzed reactions, particularly those employing palladium, have proven to be powerful tools for these transformations. rsc.org

One notable approach is the palladium-catalyzed intramolecular cyclization. For instance, γ-heteroalkenyl β-keto amides can undergo aerobic oxidative cyclization using a Pd(II) catalyst, such as PdCl2(MeCN)2, in the presence of Yb(OTf)3 and molecular oxygen as a green oxidant, to yield eight-membered N-heterocycles in excellent yields. organic-chemistry.org This method offers high regioselectivity and efficiency. organic-chemistry.org Another palladium-catalyzed method involves the heteroannulation of allenes with amines or tosylamide derivatives containing an aryl iodide moiety, proceeding through a π-allylpalladium intermediate to form the eight-membered ring. nih.gov

Rhodium-catalyzed cycloaddition–fragmentation represents another innovative strategy. N-cyclopropylacrylamides, when treated with a phosphine-ligated cationic Rh(I) catalyst under a carbon monoxide atmosphere, generate rhodacyclopentanone intermediates. These intermediates then undergo insertion of the alkene component followed by fragmentation to produce functionalized azocanes. acs.org

Furthermore, ring expansion of smaller heterocyclic systems provides an alternative route. For example, azetidines have been successfully expanded into azocanes, demonstrating a novel approach to these eight-membered rings. csic.es A dipolar cyclization/fragmentation strategy using a chiral Iridium catalyst has also been developed for the asymmetric synthesis of chiral eight-membered lactams, which can be precursors to azocanes. chinesechemsoc.org

| Cyclization Strategy | Catalyst/Reagents | Key Features |

| Aerobic Oxidative Cyclization | PdCl2(MeCN)2, Yb(OTf)3, O2 | High regioselectivity, uses environmentally friendly oxidant. organic-chemistry.org |

| Intramolecular Heteroannulation | Pd catalyst | Utilizes allene (B1206475) substrates and proceeds via a π-allylpalladium intermediate. nih.gov |

| Cycloaddition–Fragmentation | Cationic Rh(I) catalyst, CO | Directed generation of rhodacyclopentanone intermediates. acs.org |

| Ring Expansion | - | Expands smaller rings like azetidines to form azocanes. csic.es |

| Dipolar Cyclization/Fragmentation | Chiral Ir catalyst, Lewis acid, base | Enables asymmetric synthesis of chiral eight-membered lactams. chinesechemsoc.org |

Precursor Design and Elaboration for Azocane Ring Closure

The design of the precursor molecule is critical for successful azocane ring closure. Strategic placement of functional groups can facilitate the desired cyclization reaction. For instance, the synthesis of functionalized azocanes can be achieved from aminoacetophenone derivatives. mdpi.com Treatment of 2-amino-4,6-dimethoxyacetophenone with cinnamoyl chloride yields an amide precursor which, upon treatment with a base like potassium tert-butoxide, undergoes a 1,4-addition to form a benzoazocane derivative. mdpi.comnih.gov

Another approach involves the use of N-cyclopropylacrylamides as precursors for rhodium-catalyzed cycloaddition-fragmentation reactions. acs.org The substitution pattern on both the alkene and the cyclopropane (B1198618) components of the precursor can be varied to access a range of substituted azocanes. acs.org Similarly, the synthesis of N-fused bicyclo α-hydroxy-β-lactams from phenyl keto amides under visible light provides masked nucleophiles that can be used for the α-functionalization of various saturated aza-cycles, including azocane. nih.gov

Diversity-Oriented Synthetic Routes to Azocane Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for rapidly generating libraries of structurally diverse molecules, including azocane scaffolds. semanticscholar.orgnih.gov This approach utilizes common starting materials and a series of complexity-generating reactions to produce a wide range of molecular frameworks. rsc.org The goal is to achieve skeletal, stereochemical, and functional group diversity. rsc.org

One DOS strategy employs aminoacetophenones as versatile building blocks. nih.govsemanticscholar.orgresearchgate.net For example, 2-amino-4,6-dimethoxyacetophenone, synthesized from commercially available 3,5-dimethoxyaniline, can be used to produce highly functionalized azocane derivatives through a sequence involving amide formation and base-induced cyclization. mdpi.comnih.gov This approach highlights how a single starting material can be elaborated into complex heterocyclic systems. nih.govsemanticscholar.org

Another example of DOS involves the use of α,α-disubstituted amino acids as building blocks. rsc.org By employing a toolkit of connective reactions, a diverse set of scaffolds can be prepared, targeting lead-like chemical space. rsc.org Ring expansion of azetidines has also been described as a method to access azocanes within a DOS framework. csic.es

| DOS Approach | Starting Material | Key Transformation | Resulting Scaffold |

| Aminoacetophenone-based | 2-Amino-4,6-dimethoxyacetophenone | Amide formation followed by base-induced cyclization | Highly functionalized benzoazocane mdpi.comnih.gov |

| Amino Acid-based | α,α-disubstituted amino acids | Toolkit of connective cyclization reactions | Diverse lead-like scaffolds rsc.org |

| Ring Expansion | Substituted azetidines | Lewis acid or other promotion | Substituted azocanes csic.es |

Atom-Economical Synthetic Pathways for Azocane Systems

Atom economy is a key principle in green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. semanticscholar.orgmdpi.com Several atom-economical methods for constructing the azocane ring have been developed.

A notable example is a ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols, which provides a single-step, atom-economical route to nitrogen heterocycles, with potential application to azocane synthesis. mdpi.com Another approach involves a gold(I)-catalyzed domino ring-opening/ring-closing hydroamination of methylenecyclopropanes with sulfonamides to afford pyrrolidine (B122466) derivatives, showcasing an atom-economical strategy that could potentially be adapted for larger rings. mdpi.com

One specific atom-economical methodology for the construction of the azocane ring has been highlighted, emphasizing the green synthesis of these cyclic amines. mdpi.comresearchgate.netresearchgate.net

Chloroacetylation Techniques for N-Substituted Azocanes

Once the azocane ring is formed, the final step in the synthesis of 1-(chloroacetyl)azocane is the introduction of the chloroacetyl group onto the nitrogen atom.

Direct N-Chloroacetylation of Azocane Substrates

The direct N-chloroacetylation of a pre-formed azocane ring is a common and effective method. This reaction typically involves treating the azocane substrate with chloroacetyl chloride. nih.govmdpi.comresearchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A facile one-pot process for the amidation of aromatic amines with chloroacetyl chloride has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in tetrahydrofuran (B95107) (THF) at room temperature, affording high yields. sphinxsai.com While this method was demonstrated on aromatic amines, the principle can be applied to the N-chloroacetylation of secondary cyclic amines like azocane. Another method describes the condensation of an amine with chloroacetyl chloride, which can be used for the synthesis of N-substituted chloroacetamides. nih.govmdpi.comresearchgate.net The use of a base such as triethylamine (B128534) is also common in these dehydrative annulation reactions. nih.govresearchgate.net

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a related compound, is achieved by reacting L-prolineamide with chloroacetyl chloride in a one-pot acylation and dehydration reaction. google.com This indicates that chloroacetyl chloride is a standard reagent for such transformations. In some procedures, the reaction is performed in a solvent like dimethylformamide (DMF), and a catalyst for the dehydration step may be added. google.com

| Reagent | Base/Catalyst | Key Features |

| Chloroacetyl chloride | DBU | Facile, one-pot, high yields at room temperature. sphinxsai.com |

| Chloroacetyl chloride | Triethylamine | Common in dehydrative annulation reactions. nih.govresearchgate.net |

| Chloroacetyl chloride | DMF (as catalyst) | One-pot acylation and dehydration. google.com |

Chemoselective Chloroacetylation in the Presence of Other Functional Groups

The synthesis of this compound precursors often involves molecules bearing multiple reactive sites, such as hydroxyl or additional amino groups. Achieving selective N-chloroacetylation of the azocane nitrogen without affecting these other functional groups is a significant synthetic challenge. researchgate.net Traditional acylation methods often lack selectivity, leading to mixtures of N- and O-acylated products or reactions at multiple nitrogen centers, necessitating cumbersome protection and deprotection steps. researchgate.netscispace.com

Recent advancements have demonstrated highly chemoselective N-chloroacetylation of amino compounds, including those with alcohol functionalities, under mild, metal-free, and biocompatible conditions. tandfonline.comglobalauthorid.com A key strategy involves conducting the reaction in a phosphate (B84403) buffer. tandfonline.comresearchgate.net This method has been shown to selectively N-chloroacylate anilines and aliphatic amines in the presence of phenols and alcohols with high efficiency. researchgate.nettandfonline.com The reaction typically proceeds rapidly, often within 20 minutes, and the desired N-chloroacetylated products can be isolated in high yields without the need for chromatographic purification. tandfonline.com

The choice of solvent and additives is critical for controlling selectivity. While reactions in organic solvents can show poor selectivity, aqueous buffer systems significantly favor N-acylation. tandfonline.com In competitive intermolecular reactions, anilines can be selectively chloroacetylated over aliphatic amines by using catalysts like FeCl3, which appears to suppress the reactivity of the more basic aliphatic amine. researchgate.net For bifunctional substrates containing both amine and alcohol groups, the use of a phosphate buffer or a neutral HCl scavenger, such as propylene (B89431) oxide, effectively prevents O-acylation, yielding the desired N-chloroacetamide exclusively. tandfonline.com

Table 1: Competitive Intermolecular N-Chloroacetylation of Amines tandfonline.comresearchgate.netresearchgate.net

| Competing Amines | Catalyst/Solvent | Product Ratio (Amine 1:Amine 2) | Citation |

| Aniline vs. Benzylamine | Phosphate Buffer | 87:13 | researchgate.net |

| Aniline vs. Benzylamine | FeCl₃ / Buffer | 100:0 | researchgate.netresearchgate.net |

| Aniline vs. Cyclohexylamine | Phosphate Buffer | 98:2 | researchgate.net |

| Aniline vs. Dicyclohexylamine | Phosphate Buffer | 100:0 | researchgate.net |

| Aniline vs. Butylamine | Phosphate Buffer | 100:0 | researchgate.net |

This chemoselective approach represents a significant step forward, enabling cleaner and more direct synthetic routes to functionalized chloroacetamides. tandfonline.com

Green Chemistry Principles and Sustainable Protocols in Chloroacetylation Reactions

The synthesis of amides, including chloroacetamides, is a cornerstone of the pharmaceutical and chemical industries, but traditional methods often generate significant hazardous waste and rely on harsh reagents. mdpi.com In response, the development of chloroacetylation protocols aligned with the principles of green chemistry has become a major research focus. scispace.com These principles advocate for waste prevention, high atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks. scispace.comacs.org

A key innovation is the replacement of volatile and toxic organic solvents with water. acs.org Water is recognized as the most preferred green solvent due to its safety, availability, and minimal environmental impact. tandfonline.comtandfonline.com Protocols using phosphate buffer systems for chloroacetylation exemplify this approach, offering rapid reaction times and simple product isolation, often by filtration, which minimizes solvent use in purification. tandfonline.comresearchgate.net Such aqueous methods can also reduce the need for protection-deprotection sequences, further streamlining the synthesis and reducing waste. tandfonline.com

Other sustainable strategies for amide bond formation that can be applied to these syntheses include:

Enzymatic Catalysis : The use of biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), in green solvents like cyclopentyl methyl ether (CPME), provides a highly efficient and clean method for amidation without requiring additives. nih.gov

Transition-Metal-Free Conditions : Methods that avoid heavy metals are inherently greener. A NaOtBu-mediated approach for the direct amidation of esters operates under solvent-free conditions at room temperature, offering an environmentally friendly workup that often circumvents organic solvents and chromatography. rsc.org

Continuous Flow Technology : To enhance scalability and sustainability, continuous slurry-flow reactors can be used for amidations in water. acs.orgchemrxiv.org These systems allow for efficient mixing and mass transfer, enabling high productivity (up to kilograms per day) with minimal organic solvent waste during synthesis and isolation. acs.orgchemrxiv.org

These green methodologies not only reduce the environmental footprint of chloroacetylation but also often lead to more efficient, scalable, and economically viable processes. tandfonline.commdpi.com

Catalytic and Metal-Free Approaches in Chloroacetylation

To improve the efficiency and sustainability of chloroacetylation, both catalytic and metal-free synthetic strategies have been explored. These modern approaches aim to move beyond classical stoichiometric reagents, which often lead to significant chemical waste.

Metal-Free Approaches: The development of N-chloroacetylation reactions that proceed without any metal catalyst is a significant achievement in green chemistry. tandfonline.comtandfonline.com A highly effective metal-free protocol utilizes a simple phosphate buffer as the reaction medium. researchgate.net This system efficiently promotes the chemoselective N-chloroacetylation of amines and amino alcohols within minutes at room temperature. researchgate.nettandfonline.com The reaction's only by-product is HCl, which can be managed with a neutral scavenger like propylene oxide or a mild base, maintaining neutral conditions and simplifying product isolation. tandfonline.com This bio-compatible method is robust, easily scalable, and avoids the cost and toxicity associated with metal catalysts. tandfonline.comtandfonline.com

Catalytic Approaches: While metal-free options are preferred, certain catalytic systems offer high efficiency for specific transformations, such as the chloroacetylation of arenes, which can be precursors to more complex azocane structures. Friedel-Crafts chloroacetylation using chloroacetyl chloride is a primary method for this. niscpr.res.in Traditional Lewis acid catalysts like aluminum chloride are effective but generate considerable waste. niscpr.res.in

A greener catalytic alternative involves using solid-supported catalysts. For instance, montmorillonite (B579905) K10 clay modified with iron(III) chloride (FeCl₃) has been shown to be a highly effective and reusable heterogeneous catalyst for the liquid-phase chloroacetylation of various arenes. niscpr.res.inresearchgate.net This system provides good yields and high selectivity for the desired acylated product under mild reaction conditions. niscpr.res.in The use of a solid, recyclable catalyst simplifies the workup process and reduces the environmental impact compared to homogeneous Lewis acids. researchgate.net Additionally, enzymatic catalysts like lipases offer another green catalytic route for amide formation, which could be adapted for chloroacetylation precursors. nih.gov

Synthesis of Functionalized this compound Derivatives

The biological utility of azocane-based compounds can be finely tuned by introducing various functional groups onto the eight-membered ring. This requires versatile synthetic methods capable of constructing substituted azocane skeletons, controlling their stereochemistry, and assembling complex molecular architectures efficiently.

Incorporation of Varied Substituents on the Azocane Ring System

Direct and modular synthesis of the azocane ring, particularly with substituents, has been historically challenging. nih.gov However, recent advances in transition-metal catalysis have provided powerful tools to construct these eight-membered N-heterocycles.

One notable strategy is a rhodium-catalyzed cycloaddition–fragmentation process. nih.govacs.org This method utilizes readily available N-cyclopropylacrylamides as starting materials. In the presence of a cationic Rh(I) catalyst and carbon monoxide, these substrates undergo a directed insertion to form a rhodacyclopentanone intermediate, which then proceeds through alkene insertion and fragmentation to yield the functionalized azocane. nih.govacs.org This protocol is effective for a range of substrates possessing alkyl, aryl, or amino substituents, demonstrating its tolerance to diverse functional groups. nih.gov

Another approach involves leveraging highly functionalized building blocks for diversity-oriented synthesis (DOS). semanticscholar.org For example, amino dimethoxyacetophenones can serve as valuable starting materials. semanticscholar.org Treatment with cinnamoyl chloride forms an amide, which, upon reaction with a base like potassium tert-butoxide, undergoes cyclization to yield a highly functionalized azocane derivative. semanticscholar.org

Table 2: Rhodium-Catalyzed Synthesis of Substituted Azocanes nih.gov

| Substrate Substituent (R²) | Product | Yield (%) |

| Hydrogen | 7a | 74 |

| Methyl | 7b | 80 |

| Phenyl | 7c | 94 |

| 4-Methoxyphenyl | 7d | 91 |

| Phthalimido | 7e | 76 |

These modular strategies provide crucial access to a library of substituted azocanes, which can then be N-chloroacetylated to produce a diverse set of final compounds for further investigation.

Stereoselective and Enantioselective Synthetic Routes to this compound Analogues

The three-dimensional structure of a molecule is critical to its biological function, making the stereoselective synthesis of chiral azocanes a paramount objective. Optically enriched cyclic amines are vital building blocks for many biologically active compounds. acs.org Several powerful methodologies have been developed to produce azocane precursors with high enantiomeric purity.

Asymmetric Ring-Closing Metathesis (ARCM): Molybdenum-catalyzed ARCM has emerged as an effective method for the enantioselective synthesis of medium-ring unsaturated cyclic amines. acs.org This approach can involve the desymmetrization of achiral polyene substrates to generate cyclic amides and amines in high enantiomeric excess (up to 97% ee). acs.orgorganic-chemistry.org The catalyst structure, olefin substitution pattern, and ring size are key factors that influence the reaction's success. organic-chemistry.org The resulting unsaturated cyclic amines can be readily converted to their saturated azocane counterparts.

Asymmetric Hydrogenation: A highly efficient route to chiral cyclic amines is the asymmetric hydrogenation of cyclic imines. Iridium complexes with chiral phosphine (B1218219) ligands, such as (R,R)-f-spiroPhos, have proven to be excellent catalysts for this transformation. rsc.orgnih.gov This method allows for the smooth hydrogenation of a variety of cyclic imines under mild, additive-free conditions, affording the corresponding chiral cyclic amines with outstanding enantioselectivities (up to 98% ee). rsc.org

Another related strategy is the intramolecular reductive amination of N-Boc-protected amino ketones. acs.org Using an Ir-f-spiroPhos complex, this one-pot process directly transforms the keto-amine into a free chiral cyclic amine with up to 97% ee, avoiding the need to isolate the intermediate imine. acs.org

Table 3: Enantioselective Synthesis of Chiral Cyclic Amine Precursors rsc.orgacs.org

| Method | Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Citation |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | Cyclic Imine | Chiral Cyclic Amine | Up to 98% | rsc.org |

| Intramolecular Reductive Amination | [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | N-Boc-amino ketone | Chiral Cyclic Amine | Up to 97% | acs.org |

These stereoselective methods provide access to optically pure azocane precursors, which are essential for synthesizing enantiomerically pure this compound analogues.

Multi-component Reactions for the Construction of Complex this compound Architectures

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity, making it ideal for creating libraries of complex compounds. nih.govmdpi.com

While a specific MCR for the direct synthesis of this compound has not been detailed, the principles of MCRs can be strategically applied to construct the complex azocane core. Classic MCRs like the Ugi and Passerini reactions are renowned for their ability to assemble complex acyclic structures, but modern advancements have expanded their use to the synthesis of heterocycles. nih.govresearchgate.net

The general strategy would involve designing an MCR that yields a highly functionalized, acyclic precursor containing the necessary components to form the azocane ring. For example, an Ugi four-component reaction (combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide) could be designed to create a linear molecule with terminal functional groups suitable for a subsequent ring-closing metathesis (RCM) or other cyclization reaction to form the eight-membered azocane ring. nih.gov

The key advantages of using an MCR-based approach include:

Convergence and Efficiency : Multiple bonds and stereocenters can be formed in a single, one-pot operation, dramatically shortening synthetic sequences. rsc.org

Molecular Diversity : By simply varying each of the starting components, a large library of structurally diverse azocane precursors can be synthesized from a common set of building blocks. mdpi.com

Complexity Generation : MCRs excel at building intricate molecular architectures that would be challenging to access through traditional linear synthesis. nih.gov

Following the MCR-driven construction of the functionalized azocane scaffold, the final chloroacetylation step can be performed to yield the target complex this compound architecture. This combination of MCRs with other modern synthetic methods offers a highly flexible and powerful platform for drug discovery and development.

Mechanistic Investigations and Reactivity Studies of 1 Chloroacetyl Azocane

Reactivity of the Chloroacetyl Moiety

The chloroacetyl group, -C(O)CH₂Cl, is the primary site of reactivity in the molecule. The presence of the electron-withdrawing chlorine atom and the adjacent carbonyl group significantly influences its chemical behavior.

Nucleophilic Substitution Reactions at the α-Chlorine Center

The α-carbon of the chloroacetyl group is highly susceptible to nucleophilic attack due to the inductive effect of both the carbonyl group and the chlorine atom. This electron deficiency polarizes the carbon-halogen bond, making the chlorine a good leaving group in nucleophilic substitution reactions. nih.gov This enhanced reactivity is a general feature of α-haloketones and related structures. nih.gov

The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (Sₙ2) process. A nucleophile attacks the electrophilic α-carbon, leading to the displacement of the chloride ion in a single, concerted step. savemyexams.com The rate and success of these reactions depend on the strength of the incoming nucleophile. savemyexams.com For instance, negatively charged nucleophiles like the hydroxide (B78521) ion (OH⁻) are generally more potent than their neutral counterparts like water. savemyexams.com

In the context of 1-(chloroacetyl)azocane, this reactivity allows for the synthesis of a wide array of derivatives. For example, reaction with sodium azide (B81097) can convert the chloroacetyl group into an azidoacetyl group, a versatile precursor for further transformations like 1,3-dipolar cycloadditions. researchgate.netuaic.ro Similarly, reaction with various amines or thiols would lead to the corresponding α-amino or α-thio derivatives, respectively. The reaction with basic amino acid residues has been shown to be accelerated, suggesting an electrostatic interaction between the positively charged amino acids and the chloroacetyl moiety. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions at the α-Chlorine Center

| Nucleophile | Reagent Example | Product Type | Reference |

| Azide | Sodium Azide (NaN₃) | α-Azido amide | researchgate.netuaic.ro |

| Amine | Ammonia, Primary/Secondary Amines | α-Amino amide | researchgate.net |

| Thiol / Thiolate | Thiourea, Mercaptans | α-Thio amide | researchgate.net |

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy amide | libretexts.org |

| Carboxylate | Acetate ion | α-Acyloxy amide | libretexts.org |

This table presents potential reactions based on the general reactivity of α-chloro amides.

Amide Bond Reactivity and Subsequent Transformations

Amide bonds are the most stable of the carboxylic acid derivatives, particularly in aqueous conditions, which is why they are prevalent in biological systems like proteins. libretexts.org However, the amide bond in this compound can undergo specific transformations under appropriate chemical conditions.

One of the most significant reactions is reduction. Unlike other carboxylic acid derivatives that yield alcohols upon reduction, amides are reduced to amines. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the amide carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.org This reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by the expulsion of the oxygen atom, ultimately yielding an amine. libretexts.org Applying this to this compound would produce 1-(2-chloroethyl)azocane.

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is also possible but typically requires harsh conditions, such as strong acids or bases and heat. The stability of the amide bond makes it less reactive towards hydrolysis compared to esters or acid chlorides. libretexts.org

Furthermore, the amide functionality can be constructed through various synthetic routes, including the reaction of azocane (B75157) with chloroacetyl chloride. Modern synthetic methods are continually being developed to form amide bonds under milder, more efficient, and sustainable conditions, sometimes employing catalytic systems. sioc-journal.cnrsc.org

Reactivity in Cycloaddition and Cyclocondensation Processes

The chloroacetyl moiety of this compound can serve as a precursor for functionalities that participate in cycloaddition and cyclocondensation reactions. After converting the chloroacetyl group into a more reactive intermediate, the molecule can be used to construct new ring systems.

A key example is the transformation of the chloroacetyl group to an azidoacetyl group via nucleophilic substitution with sodium azide. uaic.ro This azide derivative can then act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form 1,2,3-triazole or Δ²-1,2,3-triazoline rings, respectively. uaic.rouchicago.edubeilstein-journals.org These "click" reactions are highly efficient and regiospecific. uaic.ro

Additionally, α-halo amides, like this compound, can participate in cyclocondensation reactions. These reactions involve the formation of a cyclic product through the reaction of two functional groups with the loss of a small molecule like water. For instance, α-haloketones can react with compounds containing appropriately positioned nucleophiles, such as o-hydroxycarbonyl compounds, to form heterocyclic structures like benzofurans. nih.gov While specific examples involving this compound in such reactions are not detailed in the provided context, its α-halo amide structure makes it a potential substrate for analogous cyclocondensation pathways to build complex heterocyclic systems. nih.govresearchgate.net

Reactivity of the Azocane Nitrogen and Ring System

Influence of Ring Strain and Conformational Dynamics on Reactivity

The azocane ring is a medium-sized ring (8- to 11-membered) and, like other such rings, possesses a degree of ring strain. rsc.orgajrconline.orgwikipedia.org This strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). wikipedia.org This inherent strain can be a driving force in certain reactions, such as ring expansions or contractions, although azocanes are generally more stable than smaller, highly strained rings like aziridines or azetidines. rsc.orgrsc.org

Lewis Basic Properties and Coordination Chemistry of the Azocane Nitrogen

The nitrogen atom in the azocane ring possesses a lone pair of electrons, making it a Lewis base. However, in this compound, the Lewis basicity of this nitrogen is significantly reduced. libretexts.orgmasterorganicchemistry.com This is due to the electron-withdrawing effect of the adjacent carbonyl group. The lone pair on the amide nitrogen is delocalized by resonance with the carbonyl's pi-system, making it less available to donate to a Lewis acid or a proton. libretexts.org This is a general characteristic of amides, which are substantially less basic than their corresponding alkylamines. libretexts.orgmasterorganicchemistry.com

Oxidative and Reductive Transformations of the Azocane Ring

The azocane ring within this compound is a saturated eight-membered heterocycle that, while relatively stable, can undergo specific oxidative and reductive transformations under controlled chemical conditions. These reactions primarily target the ring's carbon-hydrogen and carbon-nitrogen bonds, leading to a variety of functionalized products or complete ring structure alterations.

Oxidative Reactions: Oxidation of the azocane moiety can lead to the formation of various derivatives. General oxidative processes for azocane derivatives can result in the formation of nitro or nitroso compounds. More complex transformations, such as those seen in rhodium-catalyzed processes for synthesizing substituted azocanes, involve steps like β-hydride elimination. nih.govacs.orgrsc.org This specific reaction is highly regioselective, favoring the elimination of a hydride from the C7 position of the ring, which constitutes a formal oxidation of the carbon framework. nih.govrsc.org In some cases, oxidative ring-opening reactions can occur, cleaving the C-C bonds of the heterocyclic system to yield acyclic products or rearranged cyclic structures. snnu.edu.cnresearchgate.net

Reductive Reactions: Reduction of the azocane ring is less common, as it is already a saturated system. However, the amide carbonyl group of the N-chloroacetyl substituent can be reduced. For the related compound 1-(Azocan-1-yl)ethan-1-one, reduction with agents like lithium aluminum hydride results in the formation of the corresponding alcohol. While this primarily affects the side chain, the electronic properties of the ring can influence this transformation. More profound reductive processes could theoretically involve ring cleavage, although this is less frequently documented for simple azocanes compared to more complex or strained bicyclic systems. snnu.edu.cn

The table below summarizes key transformative reactions applicable to the azocane ring system.

| Transformation Type | Reagents/Conditions | Potential Products | Key Observations |

| Oxidation | Potassium Permanganate, Chromium Trioxide | Nitro or Nitroso derivatives, Carboxylic Acids from ring cleavage | Targets C-H bonds or the entire ring structure. |

| β-Hydride Elimination | Rh(I) Catalyst Systems | Unsaturated Azocane Derivatives (Enamides) | Highly regioselective process observed in catalytic cycles. nih.govrsc.org |

| Reductive Ring Opening | Transition Metal Complexes | Fused Azocane Systems | Involves C-C bond cleavage and reductive elimination steps. snnu.edu.cn |

| Ring Expansion | Metal-free or Catalytic Methods | Substituted Azocanes from smaller rings | Proceeds via intermediates like bicyclic azetidinium ions. researchgate.net |

Reaction Mechanism Elucidation for this compound Transformations

Understanding the precise reaction mechanisms for transformations involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves a combination of advanced analytical methods, kinetic analysis, and stereochemical studies.

Advanced Spectroscopic Techniques for Mechanism Probing

The elucidation of reaction pathways for this compound relies heavily on a suite of advanced spectroscopic techniques to identify and characterize reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure of reaction products. mdpi.com Advanced 2D-NMR techniques, such as COSY and HSQC, can establish connectivity within the molecule, which is essential for identifying isomers. Deuterium labeling studies, analyzed by NMR, can trace the path of specific atoms throughout a reaction, providing strong evidence for proposed mechanisms, such as confirming hydrogen transfer steps in cycloaddition-fragmentation reactions. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of products and intermediates. mdpi.com When coupled with techniques like gas or liquid chromatography (GC-MS or LC-MS), it allows for the separation and identification of components in a complex reaction mixture, helping to track the progress of a reaction over time.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is valuable for identifying the presence of specific functional groups. mdpi.comopenmedicinalchemistryjournal.com For instance, the characteristic carbonyl stretch of the amide in this compound can be monitored to confirm its participation in a reaction. The appearance or disappearance of other specific peaks (e.g., C=C, O-H) provides direct evidence of bond formation or cleavage.

X-ray Crystallography: When a solid, crystalline product is formed, single-crystal X-ray diffraction provides unambiguous determination of its three-dimensional structure, including relative and absolute stereochemistry. acs.org This technique has been used to confirm the structure of azocane derivatives, revealing details such as ring strain and unusual bond angles that can influence reactivity. nih.govacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions suspected of proceeding through radical pathways, EPR spectroscopy, often using spin-trapping agents, can detect and identify transient radical intermediates, providing direct evidence for a single-electron transfer mechanism. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. Kinetic studies focus on the rate of reaction, while thermodynamic studies assess the energy changes and stability of reactants and products.

Kinetic Studies: The rate of reactions involving this compound is influenced by several factors. The chloroacetyl group is an electrophile, and its reactivity is enhanced by the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon susceptible to nucleophilic attack. Kinetic studies on analogous N-chloro compounds have shown that reactions are often first-order with respect to each reactant, with second-order rate constants being determined under specific conditions of temperature and pH. researchgate.net The reaction rate can be significantly influenced by the nature of the nucleophile and the solvent system. For example, the reaction of chloroacetyl-modified peptides is accelerated by the presence of positively charged amino acid residues, which suggests that the local environment around the reactive site can electrostatically influence the reaction rate. mdpi.com

The following table illustrates the type of data sought in kinetic and thermodynamic investigations of reactions involving chloroacetyl amides.

| Parameter | Symbol | Significance | Example Value/Observation |

| Rate Constant | k | Measures the speed of a reaction. | For N-chlorination with N-chlorosuccinimide, k values can range widely depending on the amine substrate. researchgate.net |

| Activation Energy | Ea | The minimum energy required to initiate a reaction. | For TCE degradation, Ea was found to be between 37.7 and 72.9 kJ/mol depending on the system. nih.gov |

| Gibbs Free Energy | ΔG° | Indicates the spontaneity of a reaction (negative for spontaneous). | Adsorption processes on resins are often found to have negative ΔG° values, indicating spontaneity. tubitak.gov.tr |

| Enthalpy Change | ΔH° | The net heat absorbed or released (negative for exothermic). | Exothermic reactions are often favored, but endothermic processes can be spontaneous if entropy is high. ncsu.edutubitak.gov.tr |

| Entropy Change | ΔS° | Measures the change in disorder of the system. | An increase in the number of molecules or freedom of motion leads to a positive ΔS°. tubitak.gov.tr |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Controlling the orientation and three-dimensional arrangement of atoms is a central challenge in organic synthesis. For reactions involving this compound, both regioselectivity and stereoselectivity are critical for obtaining a specific desired product.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position on a molecule over another. In the synthesis of functionalized azocanes, high regioselectivity has been observed. For instance, in rhodium-catalyzed cycloaddition-fragmentation reactions used to form the azocane ring, the initial insertion of rhodium and carbon monoxide into an aminocyclopropane precursor is highly selective. nih.gov Furthermore, a subsequent β-hydride elimination step is also highly regioselective, occurring specifically at the C7-H bond and not at the C4-H bond. nih.govrsc.org This selectivity is attributed to electronic effects from the adjacent ketone and the high strain associated with forming a double bond elsewhere in the eight-membered ring. nih.gov

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. alrasheedcol.edu.iqddugu.ac.in Reactions are termed diastereoselective if they favor one diastereomer, and enantioselective if they favor one enantiomer. In the synthesis of substituted azocanes, reactions can be highly diastereoselective. For example, the cyclization of a substrate with substituents on both the alkene and cyclopropane (B1198618) components can yield the final azocane product as a 4:1 mixture of diastereomers. nih.gov The stereochemical outcome of such reactions is often dictated by the geometry of the starting materials and the mechanism of the reaction, such as whether an addition occurs in a syn or anti fashion. alrasheedcol.edu.iq For reactions involving ring-opening of N-acyl heterocycles, the stereochemistry can be controlled by the choice of catalyst and reaction conditions, leading to specific enantiomerically enriched products. rsc.orgnih.govmdpi.com E1-type elimination reactions, which proceed through a carbocation intermediate, are typically stereoselective and favor the formation of the more stable trans (E) alkene product. chemistrysteps.com

Computational and Theoretical Chemistry of 1 Chloroacetyl Azocane

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These investigations typically involve methods like Density Functional Theory (DFT) to elucidate electronic structure, reactivity, and stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of these analyses, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For 1-(Chloroacetyl)azocane, one would expect the lone pair of electrons on the nitrogen atom and the oxygen of the carbonyl group to significantly contribute to the HOMO, while the antibonding orbitals associated with the carbonyl and the C-Cl bond would likely contribute to the LUMO. However, precise energy values and orbital visualizations are not available.

Charge Distribution Analysis and Molecular Electrostatic Potentials

Charge distribution analysis and Molecular Electrostatic Potential (MEP) maps are used to predict how a molecule will interact with other molecules. The MEP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen of the carbonyl group and the chlorine atom would be expected to be regions of high negative potential, while the hydrogen atoms and the carbonyl carbon would represent areas of positive potential. Such a charge distribution would govern the molecule's intermolecular interactions.

Computational Studies on Conformational Dynamics

The flexibility of the eight-membered azocane (B75157) ring makes its conformational analysis a complex challenge. Computational studies are essential for exploring the potential energy surface and identifying the most stable conformations.

Exploration of Azocane Ring Conformations

The azocane ring, similar to its parent carbocycle, cyclooctane, can adopt a variety of conformations, with the boat-chair and crown families being the most studied. The presence of the nitrogen heteroatom introduces additional complexity due to the possibility of nitrogen inversion and the influence of its lone pair. The preferred conformation of the unsubstituted azocane ring is a subject of ongoing computational interest, with different force fields and quantum mechanical methods sometimes yielding different lowest-energy structures.

Automated Conformational Search Methodologies

The conformational landscape of a flexible molecule like this compound, which contains an eight-membered azocane ring, is complex and vast. Automated conformational search methodologies are critical for identifying the low-energy structures that the molecule is most likely to adopt. These methods systematically or stochastically explore the potential energy surface to locate various energy minima.

One such approach is the Low-Mode Search (LMOD), which is based on eigenvector following. This method efficiently explores the potential energy surface by making structural perturbations along low-frequency vibrational modes, which often correspond to large-scale conformational changes. For a molecule like this compound, this technique is particularly effective for exploring the complex puckering of the azocane ring and the orientation of the chloroacetyl side chain without the need to define specific rotatable bonds.

More recent advancements have led to the development of Python-based workflows designed for fully automated and exhaustive exploration of conformational degrees of freedom, even along reaction paths. These strategies aim to identify the lowest energy conformers for reactants, products, and even complex transition states. For an azocane derivative, such a workflow would be invaluable for understanding its dynamic behavior and how its conformation influences reactivity. The process typically involves generating an initial set of conformers, followed by geometry optimization and energy calculation using quantum mechanical methods to identify the most stable structures.

Table 1: Comparison of Automated Conformational Search Methodologies

| Methodology | Principle | Application to this compound | Key Advantage |

| Low-Mode Search (LMOD) | Perturbs structures along low-frequency vibrational modes (eigenvector following). | Efficiently samples the puckering of the azocane ring and side-chain orientations. | Does not require pre-definition of rotatable bonds, making it suitable for complex rings. |

| Automated Workflows (e.g., FASTCAR) | Uses a combination of tools for exhaustive exploration of conformational space along a reaction coordinate. | Can identify the most stable conformers of reactants, transition states, and products in potential reactions. | Provides a comprehensive understanding of conformational changes throughout a reaction. |

| Systematic Search (e.g., SUMM) | Varies torsion angles by a fixed increment to generate all possible conformations. | Can be applied to the rotatable bonds in the azocane ring and the side chain. | Guarantees finding the global minimum if the grid resolution is fine enough. |

| Stochastic/Monte Carlo Methods | Randomly varies coordinates or torsion angles and accepts new conformations based on an energy criterion. | Explores a wide range of conformational space, potentially overcoming high energy barriers. | Computationally efficient for very large and complex molecules. |

Theoretical Studies of Reaction Pathways and Mechanisms

Theoretical studies are instrumental in elucidating the intricate details of chemical reactions involving this compound. By mapping out potential reaction pathways and characterizing the associated transition states, computational chemistry can predict reaction outcomes and provide a mechanistic understanding that is often difficult to obtain through experiments alone.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. Locating and characterizing the TS is fundamental to understanding a reaction's mechanism and calculating its rate. Computational methods, such as those implemented in software like Gaussian, are used to optimize the geometry of the TS. A key verification step is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, a primary reaction of interest is nucleophilic substitution, where the chlorine atom is displaced. The reaction barrier, or activation energy (ΔG‡), is the difference in free energy between the reactants and the transition state. This value is a critical determinant of the reaction kinetics. Calculations on similar reactions, such as the reaction between thiouracil derivatives and chloroacetic acid, have shown that activation energies can be effectively calculated using these theoretical approaches. These studies confirm that the transition state is a saddle point on the potential energy surface with one negative curvature direction.

A reaction energy profile plots the energy of the system as it progresses from reactants to products through transition states and any intermediates. These profiles provide a visual representation of the entire reaction pathway. For this compound, potential reactions include intramolecular cyclization or intermolecular substitution reactions.

Computational simulations can map the energy landscape for these transformations. For instance, a study on the reaction of propargyl chloride with a binucleophile identified the elementary steps, intermediates, transition states, and final products, constructing a complete energy profile. A similar approach for this compound could, for example, investigate an intramolecular reaction where the azocane nitrogen acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group to form a bicyclic product. The calculated energy profile would reveal the activation barriers for each step and the relative stability of any intermediates, thereby determining the feasibility and preferred pathway of the reaction.

Many chemical reactions can yield multiple products, and predicting which isomers will be favored (regioselectivity and stereoselectivity) is a major challenge in organic synthesis. Computational chemistry offers powerful tools to predict these outcomes.

Regioselectivity refers to the preference for reaction at one site over another. For example, if this compound were to react with a nucleophile that could attack either the carbonyl carbon or the carbon bearing the chlorine, computational models could predict the preferred site. This is often achieved by calculating the activation barriers for the transition states leading to each product; the pathway with the lower barrier is kinetically favored. Machine learning models, combined with quantum mechanical descriptors, are also emerging as rapid and reliable tools for predicting regioselectivity in various reactions.

Stereoselectivity is the preference for the formation of one stereoisomer over another. If a reaction involving this compound creates a new chiral center, theoretical calculations can predict which enantiomer or diastereomer will be the major product. This is done by comparing the energies of the diastereomeric transition states. The transition state with the lower energy will lead to the major stereoisomer. The conformational analysis of the transition states is crucial, as subtle steric and electronic interactions often govern the stereochemical outcome.

Advanced Computational Methodologies Applied to this compound

The application of advanced computational methods allows for a highly detailed and accurate description of the chemical properties and reactivity of this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure, geometry, and reactivity of molecules.

For this compound, DFT calculations at a level such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) can be used to obtain an optimized molecular structure. The calculated geometric parameters can then be compared with experimental data if available.

Furthermore, DFT is crucial for understanding reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile.

The LUMO energy indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electrophile.

The HOMO-LUMO gap (ΔE) is a key indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive.

In a DFT study of a related compound, 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the HOMO was found to reside mainly on the amidic carbonyl group and the bicyclic system, while the LUMO was delocalized on the ring and phenyl groups. A similar analysis for this compound would identify the most nucleophilic and electrophilic sites, predicting how it would interact with other reagents. The distribution of the electrostatic potential (ESP) can also be calculated to visualize electron-rich and electron-poor regions, further highlighting potential sites for reaction.

Higher-Level Ab Initio Calculations (e.g., MP2, ωB97XD)

There is currently no available research data detailing the application of higher-level ab initio calculation methods, such as MP2 or ωB97XD, to this compound. These methods are powerful tools for accurately predicting molecular geometries, energies, and other electronic properties. However, without specific studies, it is not possible to provide research findings, data tables on optimized geometries, vibrational frequencies, or electronic energies for this compound.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Similarly, a search for molecular dynamics (MD) simulations focused on this compound has not yielded any specific studies. MD simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and other time-dependent properties. The lack of published MD simulations for this compound means that no data on its dynamic behavior, such as conformational flexibility or interaction patterns, can be presented.

Advanced Analytical Characterization in 1 Chloroacetyl Azocane Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(Chloroacetyl)azocane, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. acs.org For this compound, both ¹H and ¹³C NMR would be utilized to confirm its structure.

In a typical ¹H NMR spectrum, the chemical shifts, multiplicities (e.g., singlet, doublet, multiplet), and integration values of the proton signals would confirm the arrangement of hydrogen atoms. acs.org The protons on the azocane (B75157) ring would likely appear as a series of complex multiplets in the aliphatic region, while the methylene (B1212753) protons of the chloroacetyl group (-COCH₂Cl) would be expected to produce a distinct singlet, shifted downfield due to the influence of the adjacent carbonyl and chlorine atom. researchgate.net

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include the carbonyl carbon (C=O) of the amide group, typically found in the 150-175 ppm region, and the carbon of the chloromethyl group (-CH₂Cl). nih.gov The seven distinct carbon atoms of the azocane ring would also produce signals in the aliphatic region of the spectrum. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are predicted based on general principles of NMR spectroscopy, as specific experimental data is not publicly available in the cited literature. Actual values may vary.)

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -COCH₂ Cl | ~ 4.1 - 4.3 (s, 2H) | ~ 42 - 45 |

| C =O | - | ~ 168 - 172 |

| Azocane ring protons (N-CH₂ -) | ~ 3.4 - 3.6 (m, 4H) | ~ 45 - 50 |

| Azocane ring protons (-CH₂ -) | ~ 1.5 - 1.8 (m, 10H) | ~ 25 - 30 |

s = singlet, m = multiplet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. impactfactor.org

The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the tertiary amide carbonyl (C=O) stretch. This peak is typically observed in the range of 1630-1680 cm⁻¹. Another key feature would be the C-Cl stretching vibration from the chloroacetyl group, which usually appears in the fingerprint region between 600 and 800 cm⁻¹. The spectrum would also display C-H stretching absorptions for the sp³-hybridized carbons of the azocane ring at approximately 2850-2960 cm⁻¹. researchgate.netsigmaaldrich.com

Table 2: Characteristic IR Absorption Bands for this compound (Note: Ranges are based on typical functional group frequencies.)

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) |

| C-H (alkane) | Stretch | 2850 - 2960 |

| C=O (tertiary amide) | Stretch | 1630 - 1680 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected to correspond to its molecular weight (approx. 189.68 g/mol ). chemscene.com

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of the chlorine-37 isotope (approximately 24.23% relative to chlorine-35), a characteristic [M+2]⁺ peak would appear with an intensity of about one-third of the molecular ion peak [M]⁺. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. Fragmentation would likely involve the loss of the chloroacetyl group or cleavage of the azocane ring.

UV-Vis Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. researchgate.net Organic molecules containing chromophores, such as carbonyl groups or conjugated systems, absorb light in the UV-visible range. acs.org

For this compound, the primary chromophore is the amide carbonyl group (C=O). It is expected to exhibit a weak n→π* transition at a wavelength around 210-230 nm. researchgate.net The lack of an extended conjugated system means that significant absorption in the visible region is not expected. The exact position and intensity of the absorption peak can be influenced by the solvent used for the analysis. researchgate.net

Chromatographic and Separation Techniques for Purification and Analysis

Chromatographic methods are essential for separating this compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound. In a typical reversed-phase HPLC (RP-HPLC) analysis, a nonpolar stationary phase is used with a polar mobile phase. The purity of a this compound sample would be determined by injecting it into the HPLC system and monitoring the eluent with a detector, commonly a UV detector set to a wavelength where the analyte absorbs.

A pure sample should ideally produce a single, sharp, and symmetrical peak at a characteristic retention time. The presence of additional peaks would indicate impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity, which is often required to be ≥97% for commercial and research-grade chemicals. chemscene.com Method validation according to established guidelines ensures the accuracy, precision, and reliability of the purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which may not be sufficiently volatile for direct GC analysis, derivatization might be employed, although it is often analyzed directly if its volatility permits. A related procedure has been developed for the trace determination of chloroacetyl chloride (CAC) by derivatizing it with piperidine (B6355638) prior to GC-FID analysis. researchgate.net This highlights the reactivity of the chloroacetyl group with amines.

In a hypothetical GC-MS analysis of this compound, the instrument would separate the compound from any impurities based on their boiling points and interactions with the chromatographic column. Following separation, the mass spectrometer would ionize the molecules and fragment them. The resulting mass spectrum provides a unique fingerprint, allowing for structural confirmation.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

Key fragment ions would likely arise from:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the chloroacetyl group or the azocane ring.

Cleavage of the C-Cl bond , resulting in a fragment with a mass corresponding to the [M-Cl]⁺ ion.

Fragmentation of the azocane ring , which typically involves the loss of successive ethylene (B1197577) units.

The formation of a prominent ion at m/z 77, corresponding to the chloroacetyl cation ([ClC(O)CH₂]⁺).

A base peak corresponding to a stable fragment, possibly arising from the azocane ring after cleavage.

While a specific mass spectrum for this compound is not publicly available, the table below illustrates a hypothetical fragmentation pattern based on the analysis of related N-chloroacetylated compounds and cyclic amines.

Hypothetical GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Relative Intensity (%) |

| 189/191 | Molecular Ion [M]⁺ | C₉H₁₆ClNO⁺ | 20 |

| 154 | [M - Cl]⁺ | C₉H₁₆NO⁺ | 30 |

| 112 | [Azocane-C=O]⁺ | C₇H₁₂NO⁺ | 60 |

| 98 | [Azocane]⁺ | C₇H₁₄N⁺ | 100 (Base Peak) |

| 77/79 | [CH₂ClCO]⁺ | C₂H₂ClO⁺ | 45 |

| 49/51 | [CH₂Cl]⁺ | CH₂Cl⁺ | 55 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. anton-paar.com Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related N-acyl azocane derivatives allows for a detailed prediction of its solid-state conformation. nih.govacs.org

The crystal structure of a substituted azocane, azocane-7a, revealed an unusual twisted enamide, highlighting the ring strain associated with these eight-membered rings. nih.govacs.org For this compound, the azocane ring is expected to adopt a strained conformation, likely a twist-boat-chair or a similar low-energy arrangement, to minimize steric and torsional strain.

The table below presents hypothetical crystallographic data for this compound, extrapolated from the known structures of related N-substituted azocane and piperidine derivatives. nih.govacs.orgresearchgate.net

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1000 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.26 |

| Key Bond Lengths (Å) | |

| N-C(O) | ~1.35 |

| C=O | ~1.23 |

| C-Cl | ~1.78 |

| Key Bond Angles (°) ** | |

| O=C-N | ~122 |

| O=C-CH₂ | ~120 |

| N-C-CH₂ | ~118 |

| Key Torsion Angles (°) ** | |

| C-N-C(O)-C | ~175 (indicating near planarity) |

Future Directions and Emerging Research Avenues for 1 Chloroacetyl Azocane

Development of Novel and Highly Efficient Synthetic Routes

The advancement of synthetic methodologies is crucial for unlocking the full potential of 1-(Chloroacetyl)azocane. While traditional methods for the acylation of secondary amines are well-established, future research is anticipated to focus on pathways that offer enhanced efficiency, sustainability, and access to a wider range of derivatives.

Current synthetic approaches often rely on the reaction of azocane (B75157) with chloroacetyl chloride. While effective, this method can present challenges related to reagent handling and purification. Future research is likely to explore alternative acylating agents and catalytic systems to streamline the synthesis. For instance, the use of milder and more selective reagents could minimize the formation of byproducts and simplify downstream processing.

Furthermore, the principles of green chemistry are expected to increasingly influence the synthesis of this compound. This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the development of one-pot procedures that combine multiple synthetic steps. Such advancements would not only reduce the environmental impact of the synthesis but also improve its cost-effectiveness, making this compound more readily accessible for a broader range of applications.

A key area of development will be the diastereoselective or enantioselective synthesis of substituted this compound derivatives. The conformational flexibility of the azocane ring presents a significant challenge in controlling stereochemistry. Novel catalytic systems, potentially involving chiral catalysts or auxiliaries, could enable the synthesis of specific stereoisomers, which is often critical for biological activity.

Exploration of Underexplored Reactivity Profiles and New Reaction Types

The chloroacetyl group is a versatile functional handle, but its full reactive potential in the context of the azocane scaffold remains to be systematically explored. Future research will likely delve into new reaction types that expand the synthetic utility of this compound beyond simple nucleophilic substitutions.

The development of novel transition-metal-catalyzed cross-coupling reactions involving the C-Cl bond of the chloroacetyl group is a promising avenue. This could enable the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby providing rapid access to a diverse library of azocane derivatives.

Furthermore, the interplay between the chloroacetyl group and the azocane ring could lead to novel intramolecular reactions. Under specific conditions, the nitrogen atom of the azocane ring or a substituent on the ring could participate in cyclization reactions, leading to the formation of bicyclic or more complex heterocyclic systems. The exploration of such tandem or domino reactions would represent a significant advance in synthetic efficiency.

The reactivity of the methylene (B1212753) group adjacent to the carbonyl function also warrants further investigation. Enolate formation followed by reaction with various electrophiles could provide a route to α-functionalized 1-(acetyl)azocane derivatives, further expanding the chemical space accessible from this building block.

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis and reactivity prediction. For this compound, these computational tools can offer valuable insights and accelerate research efforts.

ML models can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound and its derivatives. openreview.net This can include predicting the best solvent, catalyst, temperature, and reaction time, thereby reducing the need for extensive empirical screening. Furthermore, AI algorithms can be employed for retrosynthetic analysis, suggesting novel and efficient synthetic routes to complex target molecules starting from this compound. openreview.net

In the realm of reactivity, ML models can predict the outcome of reactions involving this compound with a high degree of accuracy. nih.gov By analyzing the electronic and steric properties of the molecule, these models can forecast its propensity to undergo specific transformations and predict the regioselectivity and stereoselectivity of reactions. This predictive power can guide experimental design and prioritize the most promising research directions. The use of graph neural networks, for example, has shown promise in predicting molecular properties and can be applied to understand the structure-property relationships of azocane-containing compounds. openreview.netresearchgate.net

| Application of ML/AI | Potential Impact on this compound Research |

| Predictive Synthesis | Optimization of reaction conditions, reduction of experimental effort. |

| Retrosynthetic Analysis | Identification of novel and efficient synthetic pathways. |

| Reactivity Prediction | Forecasting reaction outcomes, guiding experimental design. |

| Property Prediction | In silico screening for desired chemical and physical properties. nih.govacs.org |

Application of this compound as a Strategic Synthon in Complex Molecule Synthesis

The unique combination of a flexible eight-membered ring and a reactive electrophilic site makes this compound a valuable strategic synthon for the construction of complex molecular architectures. Future research will likely see its increased application in diversity-oriented synthesis (DOS) and the synthesis of natural product analogs. mdpi.comresearchgate.net